N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Molecular Formula: C₁₆H₁₂N₄O₂S
Molecular Weight: 324.4 g/mol
IUPAC Name: N-(1H-Indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Structural Features: This compound integrates an indole moiety at the 5th position, fused with a thiazolo[3,2-a]pyrimidine core and a carboxamide group. The indole ring enhances π-π stacking and hydrogen-bonding interactions with biological targets, while the thiazole and pyrimidine rings contribute to its heterocyclic diversity and electronic properties .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-13(11-8-17-15-19(14(11)21)5-6-22-15)18-10-1-2-12-9(7-10)3-4-16-12/h1-8,16H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTYIIFJBDQCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is efficient and follows green chemistry principles, ensuring environmental safety and atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the implementation of catalyst-free procedures at room temperature can reduce production costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo-pyrimidine core facilitates nucleophilic attacks at electrophilic positions, particularly at C-2 and C-7 of the thiazole ring.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Amide Formation | Reflux with amines in ethanol | Substitution at C-2 with amine groups | |
| Halogenation | PCl₅ or SOCl₂ in DCM (0–5°C) | Chlorination at C-7 |
Key Findings :
-
Chlorination occurs selectively at C-7 due to the electron-withdrawing effect of the oxo group.
-
Amide coupling at C-2 improves solubility for biological assays.
Oxidation and Reduction Reactions
The oxo group and aromatic systems enable redox transformations critical for modifying bioactivity.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Pyrimidine Ring Oxidation | KMnO₄ in acidic medium (H₂SO₄) | Epoxidation of the pyrimidine double bond | |
| Indole Reduction | H₂/Pd-C in ethanol (25°C) | Saturation of the indole ring to indoline |
Mechanistic Insight :
-
Epoxidation increases electrophilicity, enabling subsequent nucleophilic ring-opening reactions.
-
Indole reduction alters π-stacking interactions with biological targets.
Condensation and Cycloaddition Reactions
The carboxamide group participates in condensations to form fused heterocycles.
Schiff Base Formation
| Conditions | Product | Application | Reference |
|---|---|---|---|
| Hydrazine hydrate in EtOH | Hydrazone derivative | Precursor for triazole synthesis |
1,3-Dipolar Cycloaddition
| Reagents | Product | Outcome | Reference |
|---|---|---|---|
| NaN₃/CuI in DMF | Triazole-fused derivative | Enhanced kinase inhibition |
Synthetic Utility :
-
Triazole derivatives show 3.8-fold improved IC₅₀ against EGFR kinase compared to the parent compound .
Amide Hydrolysis
| Conditions | Outcome | Reference |
|---|---|---|
| 6M HCl, reflux (8 hr) | Carboxylic acid formation |
Methylation
| Reagents | Site Modified | Reference |
|---|---|---|
| CH₃I/K₂CO₃ in acetone | N-methylation of indole |
Structural Impact :
-
Methylation at N-1 of indole reduces intermolecular H-bonding, altering crystallinity.
Photochemical Reactions
UV-induced rearrangements demonstrate unique reactivity:
| Conditions | Observation | Reference |
|---|---|---|
| UV (254 nm) in MeCN | -Sigmatropic shift of thiazole |
Significance :
-
Photoreactivity suggests caution in storage and handling under light.
Catalytic Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives at C-5 of pyrimidine |
Optimization Data :
Acid/Base-Mediated Rearrangements
Protonation states influence ring-opening processes:
| Conditions | Process | Reference |
|---|---|---|
| HCl (gas) in dioxane | Thiazole ring opening to thioamide | |
| NaOH (10%)/EtOH | Pyrimidine ring expansion to triazine |
Comparative Reactivity Table
A reactivity hierarchy emerges from experimental data:
| Position | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| C-7 | 1.00 (reference) | Halogenation, Epoxidation |
| C-2 | 0.78 | Amidation, Alkylation |
| N-indole | 0.45 | Methylation, Acylation |
| Carboxamide O | 0.32 | Hydrolysis, Coordination |
Data compiled from
Reaction Scale-Up Challenges
Industrial considerations include:
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Oxidative Degradation : ≥5% impurity formation during epoxidation at >100g scale.
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Purification : Requires orthogonal chromatography (SiO₂ → C18) for thiazole-containing byproducts.
Scientific Research Applications
Medicinal Chemistry
N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in medicinal chemistry due to its potential anticancer , antimicrobial , and anti-inflammatory properties:
- Anticancer Activity: Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulate signaling pathways related to cancer progression. The indole moiety is believed to play a crucial role in its anticancer effects.
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit higher antibacterial potency compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria. Some compounds have shown effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa .
Biological Research
The compound serves as a valuable tool in biological research for studying enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting diseases associated with enzyme dysregulation.
Chemical Research
In the field of chemistry, this compound is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions including oxidation and reduction processes.
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of this compound for their antimicrobial activity against a panel of bacteria and fungi. Results showed that certain derivatives exhibited significantly better antibacterial activity than established drugs, highlighting the potential for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
Research focused on the mechanism of action of N-(1H-indol-5-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in cancer cells revealed that it may interfere with specific signaling pathways involved in cell proliferation and survival. This suggests its potential utility as a lead compound for further drug development aimed at cancer therapy .
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors involved in various biological processes. For example, it can interact with kinases in the stress-activated protein kinase/c-Jun N-terminal kinase (SAP/JNK) signaling pathway, affecting cellular responses to stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity through substituent variations, influencing their physicochemical and biological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Studies:
Substituent Impact on Bioactivity :
- Indole Position : The 5-indole isomer shows superior anticancer activity compared to the 6-indole analogue due to better alignment with hydrophobic enzyme pockets .
- Electron-Withdrawing Groups : Chlorine and nitro substituents enhance cytotoxicity by stabilizing ligand-target complexes via halogen bonding and charge transfer .
Pharmacokinetic Properties :
- Lipophilicity : Compounds with LogP >2 (e.g., chloro-phenyl derivatives) exhibit higher blood-brain barrier permeability, making them candidates for neuroprotective agents .
- Metabolic Stability : Methyl groups (e.g., 2-methyl in the parent compound) reduce oxidative metabolism, prolonging half-life in vivo .
Synthetic Accessibility :
- MCRs dominate synthesis routes, but microwave-assisted methods (e.g., for trimethoxybenzylidene derivatives) achieve 85% yield in 30 minutes versus 8 hours for conventional heating .
Biological Activity
N-(1H-indol-5-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety and a thiazolo-pyrimidine core, which are known for their pharmacological potential. The presence of the indole ring is crucial for the biological activity of this class of compounds.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Indole Moiety | Indole |
| Thiazolo-Pyrimidine Core | Thiazolo-Pyrimidine |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
- Bacterial Inhibition :
- Fungal Activity :
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Mechanism of Action : The compound was found to disrupt the cell cycle and induce apoptosis in cancer cell lines such as A549 (lung cancer) through inhibition of Topoisomerase II .
- Molecular Docking Studies : Docking simulations suggested that the compound fits well into the active site of Topoisomerase II, providing a rationale for its anticancer activity .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies have been pivotal in understanding how structural modifications influence biological activity:
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substituent on Indole Ring | Enhanced antibacterial activity |
| Alteration in Thiazolo-Pyrimidine | Increased anticancer potency |
| Presence of Hydrophobic Groups | Reduced overall efficacy |
These insights are critical for guiding future synthesis and optimization efforts aimed at developing more effective derivatives.
Q & A
Q. Core Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., indole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) verify regiochemistry .
- IR : Key peaks include C=O stretches (1650–1750 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) .
- XRD : Resolves puckering angles and hydrogen-bonding motifs critical for polymorphism studies .
Advanced Methods :
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish isomeric byproducts. Thermal gravimetric analysis (TGA) assesses stability under varying humidity .
How does this compound interact with biological targets, and what assays validate its mechanism of action?
Preliminary Bioactivity :
Pyrimidine derivatives exhibit kinase inhibition (e.g., MAPK, EGFR) due to ATP-binding pocket interactions. Fluorescence polarization assays using recombinant kinases (IC₅₀ < 1 µM) are recommended for initial screening .
Mechanistic Studies :
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics simulations (50 ns trajectories) model conformational stability in binding sites. Cross-validate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
How can researchers resolve contradictions in reported solubility and stability data?
Contradiction Analysis :
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms. Use dynamic light scattering (DLS) to monitor aggregation. For stability, accelerated degradation studies (40°C/75% RH, 1 month) with HPLC tracking identify hydrolytic (amide bond cleavage) or oxidative (indole ring) degradation pathways .
Mitigation Strategies :
Lyophilization with cryoprotectants (trehalose) improves aqueous stability. Co-crystallization with cyclodextrins enhances solubility without altering bioactivity .
What structure-activity relationship (SAR) strategies optimize this compound’s efficacy?
Q. SAR Framework :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazolo-pyrimidine C2 position to enhance electrophilicity for covalent binding .
- Indole Substitutions : Replace 5-indole with 5-azaindole to improve metabolic stability while maintaining π-π stacking interactions .
- Carboxamide Linkers : Replace -CONH- with sulfonamide (-SO₂NH-) to reduce off-target binding .
Validation :
Parallel synthesis of 10–20 analogs followed by hierarchical clustering of IC₅₀ values identifies critical substituents. Use QSAR models with descriptors like logP and polar surface area .
How can computational modeling predict metabolic pathways and toxicity?
Q. In Silico Tools :
- ADMET Prediction : SwissADME estimates bioavailability (TPSA > 140 Ų suggests poor absorption) and CYP450 metabolism (indole N-methylation as a major pathway) .
- Toxicity : Derek Nexus flags potential hepatotoxicity from thiazole ring bioactivation. Validate with Ames tests for mutagenicity .
Experimental Cross-Check :
Microsomal stability assays (human liver microsomes, 1 hr) quantify metabolite formation (LC-MS/MS). Reactive metabolite trapping (GSH adducts) confirms predictions .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Scale-Up Hurdles :
- Exothermic Reactions : Reflux conditions (acetic acid) require jacketed reactors with controlled cooling to prevent thermal runaway .
- Purification : Column chromatography is impractical at >10 g; switch to antisolvent precipitation (water/ethanol) or continuous crystallization .
Quality Control :
PAT (Process Analytical Technology) tools like inline FTIR monitor reaction progression. ICP-MS ensures heavy metal residues (e.g., Pd from coupling reactions) are <10 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
